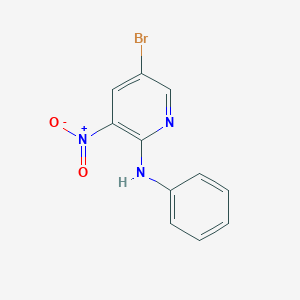

2-Anilino-3-nitro-5-bromopyridine

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H8BrN3O2 |

|---|---|

Peso molecular |

294.10 g/mol |

Nombre IUPAC |

5-bromo-3-nitro-N-phenylpyridin-2-amine |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-6-10(15(16)17)11(13-7-8)14-9-4-2-1-3-5-9/h1-7H,(H,13,14) |

Clave InChI |

RXROAVQAAQOAEG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)NC2=C(C=C(C=N2)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of 2-Anilino-3-nitro-5-bromopyridine

A retrosynthetic analysis of 2-Anilino-3-nitro-5-bromopyridine logically deconstructs the molecule to identify potential starting materials. The most prominent disconnection is the carbon-nitrogen bond between the aniline (B41778) moiety and the pyridine (B92270) ring. This bond is typically formed via a nucleophilic aromatic substitution (SNAr) reaction.

This primary disconnection leads to two key synthons: an aniline nucleophile and a pyridine electrophile. The pyridine component must possess a suitable leaving group at the C-2 position, such as a halogen (e.g., chlorine or bromine), and be activated by the electron-withdrawing nitro group at the C-3 position. This leads to a plausible precursor such as 2-halo-3-nitro-5-bromopyridine .

Further deconstruction of the pyridine precursor involves the sequential introduction of the nitro and bromo groups. The synthesis often starts from a more basic pyridine derivative. A common and practical starting material is 2-aminopyridine (B139424) . The synthetic sequence would then involve:

Bromination: Introduction of the bromine atom at the C-5 position of 2-aminopyridine to yield 2-amino-5-bromopyridine (B118841) .

Nitration: Introduction of the nitro group at the C-3 position to form 2-amino-5-bromo-3-nitropyridine (B172296) .

Sandmeyer Reaction or Halogen Exchange: Conversion of the C-2 amino group of 2-amino-5-bromo-3-nitropyridine into a good leaving group (e.g., chloro or bromo).

Nucleophilic Aromatic Substitution: Reaction with aniline to form the final product.

An alternative strategy involves protecting the amino group of 2-aminopyridine as an acylamino group before carrying out the electrophilic substitution reactions, which can offer better control and yield. google.comgoogleapis.com

Development of Novel Synthetic Routes to 2-Anilino-3-nitro-5-bromopyridine

The most prevalent synthetic route to 2-anilino-3-nitro-5-bromopyridine hinges on the preparation of a key intermediate, 2-amino-5-bromo-3-nitropyridine .

A well-documented procedure starts with the readily available 2-aminopyridine . orgsyn.org

Bromination of 2-aminopyridine : 2-aminopyridine is treated with bromine in acetic acid. This reaction must be carefully controlled to selectively introduce a single bromine atom at the 5-position, yielding 2-amino-5-bromopyridine . A common side-product is 2-amino-3,5-dibromopyridine. orgsyn.org

Nitration of 2-amino-5-bromopyridine : The resulting 2-amino-5-bromopyridine is then nitrated using a mixture of sulfuric acid and nitric acid. The amino group directs the electrophilic nitration to the 3-position, affording 2-amino-5-bromo-3-nitropyridine as a yellow precipitate. orgsyn.org The yield for this step is generally high.

From this key intermediate, the final step is the displacement of a suitable leaving group at the C-2 position by aniline. While the amino group at C-2 is not a good leaving group, it can be converted into one. However, a more direct approach involves a nucleophilic aromatic substitution reaction on a related substrate, 2-chloro-3-nitro-5-bromopyridine . This substrate can be synthesized, and its reaction with aniline under basic conditions would furnish the target compound, 2-anilino-3-nitro-5-bromopyridine.

Patented methods have explored alternative routes starting from 2-acylaminopyridine . This approach involves the bromination and subsequent nitration of the protected pyridine. A key finding is that processing 2-acylamino-5-halogenopyridine in a mixture of sulfuric and nitric acid can lead to simultaneous hydrolysis of the acyl group and nitration at the 3-position, yielding the 2-amino-3-nitro-5-halogenopyridine intermediate in a single step. google.comgoogleapis.com This compound is highlighted as a valuable raw material for synthesizing other substituted pyridines. google.com

Optimization of Reaction Conditions for Synthesis

The final step in the synthesis, the nucleophilic aromatic substitution (SNAr) of a 2-halo-3-nitro-5-bromopyridine with aniline, is critical for achieving a high yield and purity of the final product. The optimization of reaction conditions involves a systematic variation of several parameters, including the solvent, base, temperature, and reaction time. The presence of the electron-withdrawing nitro group facilitates this substitution. clockss.org

Below is a representative table illustrating how reaction conditions could be optimized for the synthesis of 2-anilino-3-nitro-5-bromopyridine from 2-chloro-3-nitro-5-bromopyridine and aniline.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol (B145695) | Triethylamine (Et₃N) | 80 | 12 | Moderate |

| 2 | Dimethylformamide (DMF) | Potassium Carbonate (K₂CO₃) | 100 | 6 | High |

| 3 | Acetonitrile | DIPEA | 80 | 10 | Moderate-High |

| 4 | Dimethyl Sulfoxide (DMSO) | Potassium Carbonate (K₂CO₃) | 120 | 4 | Very High |

| 5 | Toluene | Sodium t-butoxide | 110 | 8 | High |

This table is illustrative and based on general principles for similar SNAr reactions. Specific yields would require experimental verification.

Polar aprotic solvents like DMF and DMSO are often preferred as they can effectively solvate the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby accelerating the rate. clockss.org The choice of base is crucial to deprotonate the aniline and facilitate the reaction without causing unwanted side reactions. Temperature is also a key factor; higher temperatures generally increase the reaction rate but may also lead to the formation of impurities.

Green Chemistry Approaches in the Synthesis of Substituted Pyridines

Traditional methods for pyridine synthesis often involve harsh conditions, hazardous reagents, and stoichiometric waste. Modern synthetic chemistry emphasizes the adoption of green chemistry principles to mitigate environmental impact. rasayanjournal.co.in These approaches focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods. rasayanjournal.co.inresearchgate.net

For the synthesis of substituted pyridines, several green strategies are applicable:

Microwave-Assisted Synthesis : This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. nih.govacs.org It is an efficient way to accelerate reactions like the SNAr step.

Catalytic Reactions : The use of catalysts, including metal-free organocatalysts or reusable heterogeneous catalysts, can replace stoichiometric reagents, thus reducing waste. researchgate.netresearchgate.net For instance, developing a catalytic method for the bromination or nitration steps would be a significant green improvement.

Solvent-Free Reactions : Performing reactions in the absence of a solvent or using environmentally benign solvents like water or ethanol minimizes volatile organic compound (VOC) emissions and simplifies product workup. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs) : MCRs involve combining three or more reactants in a single pot to form the product, which incorporates most or all of the atoms of the starting materials. rasayanjournal.co.in Designing an MCR for a 2-anilino-3-nitro-5-bromopyridine derivative would be a highly efficient and atom-economical approach. nih.gov

These green methodologies offer significant advantages, including shorter reaction times, higher yields, simpler workup procedures, and reduced environmental impact. rasayanjournal.co.in

Precursor Chemistry and Derivatization Strategies Involving 2-Anilino-3-nitro-5-bromopyridine

2-Anilino-3-nitro-5-bromopyridine is a valuable synthetic intermediate precisely because its functional groups offer multiple avenues for further chemical transformation.

Reduction of the Nitro Group : The nitro group is readily reduced to an amino group using standard reducing agents (e.g., SnCl₂, H₂/Pd-C, or iron in acidic media). orgsyn.org This transformation would yield 2-anilino-5-bromo-pyridine-3-amine . This resulting 2,3-diaminopyridine (B105623) derivative is a crucial precursor for the synthesis of fused heterocyclic systems, such as imidazopyridines, which are important pharmacophores. google.com

Modification via the Bromo Group : The bromine atom at the C-5 position is a versatile handle for introducing further complexity. It can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as:

Suzuki Coupling : Reaction with boronic acids to form new C-C bonds.

Heck Coupling : Reaction with alkenes.

Buchwald-Hartwig Amination : Reaction with amines to form new C-N bonds.

Sonogashira Coupling : Reaction with terminal alkynes.

Nucleophilic Substitution of Bromine : Under certain conditions, the bromine atom can also be displaced by strong nucleophiles.

The presence of multiple reaction sites allows for a stepwise and controlled derivatization, making 2-anilino-3-nitro-5-bromopyridine a strategic building block for creating libraries of complex molecules for various chemical and pharmaceutical applications. google.com

Advanced Spectroscopic and Structural Characterization Techniques

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Further experimental research would be required to determine the advanced spectroscopic and structural characteristics of 2-Anilino-3-nitro-5-bromopyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

A hypothetical UV-Vis data table for this compound would include the absorption maxima (λmax) in a specified solvent, the corresponding molar absorptivity (ε), and the likely electronic transition assignments.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Tentative Assignment |

| Dichloromethane | --- | --- | π → π* (pyridine ring) |

| Dichloromethane | --- | --- | Intramolecular Charge Transfer (ICT) |

| Methanol | --- | --- | π → π* (pyridine ring) |

| Methanol | --- | --- | Intramolecular Charge Transfer (ICT) |

| Note: This table is illustrative due to the absence of specific experimental data for 2-Anilino-3-nitro-5-bromopyridine. |

X-ray Crystallography for Solid-State Structure and Conformation Analysis

Crystal Growth and Diffraction Data Collection

To perform X-ray crystallography, single crystals of the compound must first be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A suitable solvent or solvent system would need to be identified. Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer, and X-ray diffraction data are collected.

Molecular and Supramolecular Interactions in the Crystal Lattice

The crystal packing of 2-Anilino-3-nitro-5-bromopyridine would be governed by a variety of intermolecular forces. These could include hydrogen bonding (e.g., between the N-H of the anilino group and the oxygen atoms of the nitro group of an adjacent molecule), halogen bonding involving the bromine atom, π-π stacking interactions between the aromatic rings, and van der Waals forces. The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Conformational Analysis and Torsional Angles

A hypothetical data table for key torsional angles might look as follows:

| Torsional Angle | Definition | Value (°) |

| τ1 | C(3)-N(2)-C(1')-C(2') | --- |

| τ2 | N(2)-C(3)-N(3)-O(1) | --- |

| Note: The atom numbering is hypothetical. This table is for illustrative purposes only due to the lack of specific crystallographic data. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Chiral Derivatives

The parent molecule, 2-Anilino-3-nitro-5-bromopyridine, is achiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD). However, if a chiral center were introduced into the molecule, for instance, by modifying the anilino substituent, the resulting chiral derivatives would be ECD active. The ECD spectrum would provide information about the absolute configuration and the conformational preferences of the chiral molecule in solution. The sign and intensity of the Cotton effects in the ECD spectrum would be related to the electronic transitions and the spatial arrangement of the chromophores.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic compounds. For a comprehensive analysis of 2-anilino-3-nitro-5-bromopyridine, DFT calculations would be performed, likely employing a hybrid functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p). Such a combination has been shown to provide accurate results for similar pyridine (B92270) derivatives. researchgate.netresearchgate.net

The first step in a computational analysis is the optimization of the molecule's geometry to find its most stable conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. For 2-anilino-3-nitro-5-bromopyridine, this would reveal key structural parameters.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations not only confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also allow for the prediction of the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of bonds, providing a theoretical basis for interpreting experimental spectroscopic data.

Table 1: Predicted Key Vibrational Frequencies for 2-Anilino-3-nitro-5-bromopyridine (Based on Analogs)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H (Anilino) | Stretching | 3400-3300 |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=C/C=N (Pyridine Ring) | Stretching | 1600-1450 |

| N-O (Nitro) | Asymmetric Stretching | 1550-1500 |

| N-O (Nitro) | Symmetric Stretching | 1350-1300 |

| C-Br | Stretching | 700-600 |

Note: These are predicted ranges based on characteristic group frequencies and data from similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For 2-anilino-3-nitro-5-bromopyridine, the HOMO is expected to be localized primarily on the electron-rich anilino group and the pyridine ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer from the anilino moiety to the nitro group upon electronic excitation.

Table 2: Predicted Frontier Molecular Orbital Properties for 2-Anilino-3-nitro-5-bromopyridine (Based on Analogs)

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | Relatively High | Indicates good electron-donating ability |

| LUMO Energy | Relatively Low | Indicates good electron-accepting ability |

| HOMO-LUMO Gap | Small | Suggests high reactivity and potential for charge transfer |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

In the case of 2-anilino-3-nitro-5-bromopyridine, the MEP would likely show a region of high negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interaction. Conversely, the hydrogen atom of the anilino N-H group would exhibit a positive potential, indicating a site for nucleophilic interaction.

Quantum Chemical Calculations of Spectroscopic Parameters

Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, the ¹H and ¹³C NMR spectra can be simulated. These theoretical spectra are invaluable for assigning peaks in experimentally obtained NMR data and confirming the molecular structure.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While DFT calculations provide insights into a static molecular structure, Molecular Dynamics (MD) simulations can explore the molecule's dynamic behavior over time. MD simulations would be particularly useful for studying the conformational flexibility of the anilino group relative to the pyridine ring. The rotation around the C-N bond connecting these two rings can be investigated to understand the molecule's accessible conformations and the energy barriers between them.

Furthermore, MD simulations can incorporate explicit solvent molecules to study the effect of the chemical environment on the molecule's structure and dynamics. This is crucial for understanding its behavior in solution, which is relevant for many of its potential applications.

Reaction Mechanism Elucidation Using Computational Methods

Computational methods can be employed to explore the potential reaction mechanisms involving 2-anilino-3-nitro-5-bromopyridine. For instance, in nucleophilic aromatic substitution reactions, a common reaction for nitropyridines, DFT calculations can be used to map the reaction pathway. clockss.org This involves identifying the transition state structures and calculating the activation energies for different possible mechanisms. Such studies can reveal whether a reaction proceeds, for example, via a Meisenheimer complex or other intermediates, providing a detailed understanding of the molecule's reactivity. clockss.org This predictive capability is instrumental in designing synthetic routes and understanding potential degradation pathways.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

A comprehensive review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focused directly on 2-Anilino-3-nitro-5-bromopyridine. Research in this area has tended to concentrate on broader classes of related compounds, such as anilinopyrimidines, quinolines, and other heterocyclic systems, which have shown promise in various therapeutic areas, particularly as kinase inhibitors. nih.govrsc.orgijddd.com

While direct QSAR/QSPR models for 2-Anilino-3-nitro-5-bromopyridine are not available, the principles of these computational methods can be hypothetically applied to understand how its structural features might influence its biological activity or physicochemical properties. QSAR/QSPR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. nih.gov This is typically achieved by calculating a range of molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature.

For a hypothetical QSAR study on a series of analogs of 2-Anilino-3-nitro-5-bromopyridine, a variety of descriptors would be calculated. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic aspects of the molecule. For 2-Anilino-3-nitro-5-bromopyridine, the electron-withdrawing nature of the nitro group and the bromine atom, along with the electron-donating character of the anilino group, would significantly influence descriptors like dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Studies on other nitroaromatic compounds have shown the importance of electronic properties in their biological activity. nih.govnih.gov

Steric Descriptors: These describe the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, surface area, and specific steric parameters (e.g., Sterimol parameters) would be crucial. The substitution pattern on the aniline (B41778) ring and the pyridine core would be key determinants of these parameters. Research on anilino-containing kinase inhibitors has often highlighted the importance of steric factors for binding to target proteins. nih.govijddd.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity. Indices like the Wiener index and connectivity indices would be calculated. researchgate.net

Once these descriptors are calculated for a series of related compounds, statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are employed to build a predictive model. rsc.orgchemrevlett.comfrontiersin.org For instance, a study on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors successfully used robust PCA and MLR to develop a QSAR model, revealing that the size of substituents at a specific position was critical for inhibitory activity. nih.gov Similarly, research on aminopyridine-based JNK inhibitors utilized topological and quantum chemical descriptors to construct QSAR models. researchgate.net

A hypothetical QSAR model for a series of 2-Anilino-3-nitro-5-bromopyridine analogs might take the form of a linear equation, such as:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

The predictive power of such a model would be rigorously validated using internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized compounds. nih.gov

The insights gained from the contour maps of 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could further guide the rational design of more potent analogs. These maps visualize regions where modifications to the steric, electrostatic, or hydrophobic properties of the molecule would likely lead to an increase or decrease in activity. nih.gov

While no specific data tables for 2-Anilino-3-nitro-5-bromopyridine exist in the literature, the following table illustrates the types of descriptors that would be relevant in a hypothetical QSAR/QSPR study of this compound and its derivatives.

| Descriptor Class | Example Descriptors | Potential Influence on 2-Anilino-3-nitro-5-bromopyridine |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | The strong electron-withdrawing nitro group and bromine atom, and the electron-donating anilino group create a complex electronic profile that can govern molecular interactions. |

| Steric | Molecular Weight, Molar Volume, Surface Area | The overall size and shape, influenced by the bromine atom and the orientation of the aniline ring, would affect how the molecule fits into a biological target. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | The bromine and aromatic rings increase lipophilicity, while the nitro and amino groups contribute to the polar surface area, affecting solubility and membrane passage. |

| Topological | Wiener Index, Connectivity Indices | These numerical values encode the branching and connectivity of the atoms, providing a simplified representation of the molecular structure for the model. |

Reaction Mechanisms and Chemical Reactivity Studies

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine (B92270) Ring

The presence of the nitro group significantly activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group (C2, C4, and C5). Nucleophiles can attack the ring, leading to the displacement of either the bromo group at C5 or, in some cases, the nitro group at C3.

The C5-bromo and C3-nitro groups are both potential nucleofuges (leaving groups) in SNAr reactions. The relative reactivity of these two groups is highly dependent on the nature of the incoming nucleophile.

Displacement of the Bromo Group: The bromine atom at the C5 position is activated by the para-nitro group. Hard nucleophiles, such as amines and alkoxides, typically displace the bromide ion. This is the expected outcome for SNAr reactions on nitro-activated halopyridines. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, whose formation is the rate-determining step.

Displacement of the Nitro Group: While less common, the displacement of a nitro group can occur, particularly with soft nucleophiles like thiols. Studies on analogous systems, such as 2-methyl-3-nitro-5-bromopyridine, have shown that upon reaction with thiols in the presence of a base like potassium carbonate, the nitro group at C3 is selectively substituted over the bromine at C5. nih.gov This suggests that for 2-Anilino-3-nitro-5-bromopyridine, treatment with reagents like thiophenol could potentially yield 2-Anilino-5-bromo-3-(phenylthio)pyridine. The higher polarizability of soft nucleophiles is thought to favor the attack at the more electron-deficient C3 position, leading to the expulsion of the nitrite (B80452) anion. In studies of 4-bromo-5-nitrophthalonitrile, the bromine atom is noted to be the more reactive leaving group. researchgate.net

Kinetic studies on structurally related compounds provide insight into the SNAr reactions of 2-Anilino-3-nitro-5-bromopyridine. Research on the reaction of 2-chloro-5-nitropyridine (B43025) with various substituted anilines in solvents like DMSO and DMF reveals that the reaction follows second-order kinetics and is not base-catalyzed. researchgate.net

The reaction rates are sensitive to the electronic properties of the substituents on the aniline (B41778) nucleophile. A plot of the logarithm of the rate constant (log k) against the Hammett substituent constant (σ°) yields a negative ρ value. This indicates that electron-donating groups on the aniline ring accelerate the reaction by increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect. researchgate.net This principle is directly applicable to the intermolecular reaction between 2-halo-3-nitropyridines and a separate aniline molecule, and informs the intramolecular dynamics of the title compound.

Table 1: Kinetic Data for the Reaction of 2-Chloro-5-nitropyridine with Substituted Anilines in DMSO at 45°C This table illustrates the effect of aniline substituents on SNAr reaction rates, a principle applicable to the reactivity of the aniline moiety in the title compound.

| Aniline Substituent (X-C₆H₄NH₂) | Hammett Constant (σ°) | Second-Order Rate Constant (k₁) x 10⁵ (L mol⁻¹ s⁻¹) |

| 4-OCH₃ | -0.27 | 138 |

| 4-CH₃ | -0.17 | 79.4 |

| H | 0.00 | 30.2 |

| 4-Cl | 0.23 | 8.91 |

| 3-NO₂ | 0.71 | 0.50 |

Data adapted from kinetic studies on related compounds. researchgate.net

Electrophilic Substitution Reactions on the Pyridine and Aniline Moieties

The molecule presents two aromatic rings for potential electrophilic substitution.

Pyridine Moiety: The pyridine ring is strongly deactivated by the electron-withdrawing nitro group and the inherent electron-deficiency of the nitrogen heterocycle. Therefore, electrophilic attack on the pyridine ring is highly unlikely and would require harsh reaction conditions.

Aniline Moiety: In contrast, the aniline ring is highly activated by the electron-donating amino group (-NH-). This group is a powerful ortho- and para-director. byjus.com Consequently, electrophilic substitution will occur selectively on the aniline ring. Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with bromine water would likely lead to polybromination at the ortho and para positions of the aniline ring, yielding a 2-(2,4,6-tribromoanilino)-3-nitro-5-bromopyridine derivative. byjus.comyoutube.com To achieve mono-substitution, the reactivity of the amino group must be moderated, typically by acylation.

Nitration: Direct nitration with a mixture of nitric and sulfuric acid is complicated. The strongly acidic conditions would protonate the aniline nitrogen, forming an anilinium ion. This -NH₂⁺- group is deactivating and a meta-director, leading to a mixture of meta- and para-nitro products on the aniline ring. byjus.com

Reductive Transformations of the Nitro Group

The nitro group at the C3 position is readily reduced to an amino group, providing a key intermediate for further synthetic elaboration, particularly for cyclization reactions. A variety of reducing agents can be employed for this transformation. wikipedia.orgorgoreview.com

The choice of reagent is crucial for chemoselectivity, specifically to avoid the reductive cleavage of the carbon-bromine bond (hydrodebromination).

Metal-Acid Systems: Reagents such as iron powder in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) in hydrochloric acid are classic and effective methods for the chemoselective reduction of aromatic nitro groups in the presence of halides. commonorganicchemistry.com The reduction of the related 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine (B182523) is successfully achieved using reduced iron in ethanol (B145695) with a catalytic amount of hydrochloric acid. orgsyn.org

Catalytic Hydrogenation: Catalytic hydrogenation with H₂ gas can also be used. To prevent the loss of the bromine substituent, Raney Nickel is often preferred over Palladium on carbon (Pd/C), as the latter is more prone to catalyzing dehalogenation. commonorganicchemistry.com

The product of this reduction, 5-bromo-N¹-phenylpyridine-2,3-diamine , is a valuable precursor for synthesizing fused heterocyclic systems.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Chemoselectivity Notes |

| Fe / HCl or AcOH | Reflux | High; generally preserves C-Br bonds. commonorganicchemistry.comorgsyn.org |

| SnCl₂ / HCl | Room Temp. or Heat | High; mild and effective for halo-nitroarenes. commonorganicchemistry.com |

| H₂ / Raney Ni | Pressure, Heat | Good; less likely to cause dehalogenation than Pd/C. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous solution | Mild; can be selective but may have lower yields. |

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromopyridine Moiety

The carbon-bromine bond at the C5 position is an ideal handle for transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for molecular diversification. Palladium-catalyzed reactions are most common. mdpi.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) would lead to the formation of a C-C bond, yielding a 5-aryl- or 5-vinyl-2-anilino-3-nitropyridine. Studies on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids demonstrate the feasibility of this transformation on a similar pyridine core. mdpi.com

Heck Coupling: Palladium-catalyzed coupling with an alkene would introduce an alkenyl substituent at the C5 position.

Buchwald-Hartwig Amination: Coupling with a primary or secondary amine under palladium catalysis would replace the bromine atom with a new nitrogen substituent.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper(I), would install an alkynyl group at the C5 position.

These reactions showcase the synthetic utility of the bromo substituent as a versatile point of attachment for a wide range of functional groups.

Cyclization and Rearrangement Reactions

The structure of 2-Anilino-3-nitro-5-bromopyridine, particularly after reduction of the nitro group, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems.

As mentioned in section 5.3, reduction of the nitro group yields 5-bromo-N¹-phenylpyridine-2,3-diamine. This 1,2-diamine motif is a classic precursor for the synthesis of five- and six-membered heterocyclic rings fused to the pyridine core.

Imidazopyridine Formation: Reaction of the diamine with carboxylic acids, aldehydes, or their derivatives would lead to the formation of a fused imidazole (B134444) ring, resulting in a substituted phenyl-imidazo[4,5-b]pyridine .

Triazolopyridine Formation: Treatment of the diamine with nitrous acid (HONO) would lead to diazotization of both amino groups and subsequent cyclization to form a fused triazole ring, yielding a phenyl-triazolo[4,5-b]pyridine . google.com

While significant molecular rearrangements of the parent compound are not widely reported, related nitropyridine systems have been observed to undergo nitro-group migration under specific nucleophilic substitution conditions, although this is not a typical reaction pathway for this substrate. clockss.orgresearchgate.net

Investigation of Reaction Intermediates

The study of reaction intermediates is crucial for understanding the mechanistic pathways of chemical transformations involving 2-Anilino-3-nitro-5-bromopyridine. While dedicated studies isolating and characterizing intermediates for every reaction of this specific molecule are not extensively documented, insights can be drawn from related systems and computational studies to propose plausible transient species. Key reactions where the formation of intermediates is expected include nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

In the context of nucleophilic attack on the pyridine ring, the formation of a Meisenheimer complex is a well-established intermediate. For 2-Anilino-3-nitro-5-bromopyridine, a nucleophile can attack the electron-deficient pyridine ring, which is activated by the electron-withdrawing nitro group. The attack typically occurs at the positions ortho or para to the nitro group. The resulting intermediate is a resonance-stabilized anionic sigma complex.

Kinetic and computational studies on similar systems, such as the reaction of substituted anilines with 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine, support the formation of such intermediates. researchgate.net These studies often indicate a two-step mechanism where the formation of the zwitterionic or Meisenheimer intermediate can be the rate-determining step. researchgate.net In some cases, particularly in polar aprotic solvents, these intermediates have been identified spectroscopically. researchgate.net

Another area where intermediates are significant is in the reduction of the nitro group to an amino group, a common transformation for this class of compounds. This reduction can proceed through a series of single-electron transfer steps, leading to the formation of radical anions and other transient species. The initial step is the formation of a nitro radical anion, which is then further reduced.

While direct spectroscopic evidence for the intermediates of 2-Anilino-3-nitro-5-bromopyridine may be limited, the behavior of related nitroaromatic compounds provides a strong basis for their proposed existence and role in the reaction mechanism.

Table 1: Plausible Intermediates in Reactions of 2-Anilino-3-nitro-5-bromopyridine

| Reaction Type | Proposed Intermediate | Method of Investigation/Inference | Key Characteristics |

| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Analogy to related nitropyridine reactions researchgate.net, Computational Studies | Anionic sigma complex, resonance-stabilized, may be observable by NMR or UV-Vis spectroscopy in some cases. |

| Reduction of Nitro Group | Nitro Radical Anion | Electrochemical studies, EPR spectroscopy on analogous nitroaromatics | Paramagnetic species, transient, key intermediate in the stepwise reduction to an amino group. |

| Bromination of Precursors | 2-Acylaminopyridinium-HBr₃ salt | Isolation and characterization in the synthesis of precursors. google.comgoogleapis.com | A salt formed during the bromination of acylaminopyridines, which can be converted to the desired bromo-substituted product. google.comgoogleapis.com |

Detailed Research Findings

Studies on the synthesis of precursors to 2-Anilino-3-nitro-5-bromopyridine have identified and characterized intermediates. For instance, in the synthesis of 2-amino-3-nitro-5-halogenopyridines, the formation of a 2-acylaminopyridinium-HBr₃ salt has been reported as an intermediate when a 2-acylaminopyridine is reacted with bromine. google.comgoogleapis.com This intermediate can be isolated and subsequently converted to the 2-acylamino-5-bromopyridine. google.comgoogleapis.com This highlights the step-wise nature of the halogenation process.

Furthermore, kinetic studies on the reactions of substituted anilines with other halogenated nitropyridines have provided substantial evidence for the formation of intermediates. The reaction rates are influenced by the solvent polarity and the nature of the substituents, which is consistent with the formation of charged intermediates. researchgate.net For example, the reaction of anilines with 2-chloro-5-nitropyridine in DMSO and DMF was found to proceed through a mechanism that was not base-catalyzed, with negative ρ values from Hammett plots indicating the buildup of positive charge in the transition state leading to the intermediate. researchgate.net

Computational studies on related molecules, such as 2-Amino-3-bromo-5-nitropyridine (B103754), have been used to calculate molecular properties and predict reactivity. researchgate.net These theoretical investigations can provide insights into the stability and electronic structure of potential intermediates, complementing experimental findings. researchgate.net DFT studies on cycloaddition reactions involving other nitro-substituted compounds have also successfully characterized zwitterionic intermediates, lending further support to the likelihood of such species in analogous reactions. mdpi.comnih.gov

In reactions involving nucleophilic substitution on similar bromo-nitro-substituted heterocyclic systems, unexpected rearrangements, such as nitro group migration, have been observed. researchgate.net These rearrangements often imply the existence of complex intermediates and multiple reaction pathways.

While the direct investigation of reaction intermediates for 2-Anilino-3-nitro-5-bromopyridine is a specialized area of research, the collective evidence from analogous systems provides a strong framework for understanding the transient species that govern its chemical reactivity.

The Versatile Role of 2-Anilino-3-nitro-5-bromopyridine in Modern Organic Synthesis

The chemical compound 2-Anilino-3-nitro-5-bromopyridine is a specialized heterocyclic molecule that, due to its unique arrangement of functional groups, holds significant potential as a versatile intermediate and building block in various synthetic applications. This article explores the role of 2-Anilino-3-nitro-5-bromopyridine in the synthesis of complex molecules and its potential applications in materials science.

Applications As Synthetic Intermediates and Reagents

The strategic placement of an anilino group, a nitro group, and a bromine atom on the pyridine (B92270) ring makes 2-Anilino-3-nitro-5-bromopyridine a highly reactive and versatile substrate for a range of chemical transformations.

2-Anilino-3-nitro-5-bromopyridine serves as a key precursor for the synthesis of a variety of complex heterocyclic systems. The presence of multiple reaction sites allows for sequential and regioselective modifications, leading to the construction of fused ring systems and highly substituted pyridines.

The synthesis of this important intermediate often begins with the bromination and subsequent nitration of 2-aminopyridine (B139424) to form 2-amino-5-bromo-3-nitropyridine (B172296). orgsyn.org This precursor can then undergo a nucleophilic aromatic substitution reaction with aniline (B41778) to yield the target compound, 2-Anilino-3-nitro-5-bromopyridine.

Table 1: Synthesis of Precursor 2-Amino-5-bromo-3-nitropyridine

| Step | Reactants | Reagents/Conditions | Product |

| 1. Bromination | 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine (B118841) |

| 2. Nitration | 2-Amino-5-bromopyridine | Fuming Nitric Acid, Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine |

Once synthesized, 2-Anilino-3-nitro-5-bromopyridine can be utilized in various cyclization reactions. For instance, the nitro group can be reduced to an amino group, which can then react with the adjacent anilino substituent or other introduced functionalities to form fused imidazo[4,5-b]pyridine or pyrido[2,3-b]pyrazine (B189457) scaffolds. These core structures are prevalent in many biologically active molecules.

Furthermore, the bromine atom at the 5-position serves as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, further diversifying the accessible molecular architectures.

Table 2: Potential Synthetic Transformations of 2-Anilino-3-nitro-5-bromopyridine

| Reaction Type | Reagents/Conditions | Potential Product |

| Nitro Group Reduction | Fe/HCl or H₂, Pd/C | 5-Bromo-N²-phenylpyridine-2,3-diamine |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Anilino-3-nitro-5-arylpyridine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 2-Anilino-3-nitro-5-aminopyridine derivative |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., alkoxide, thiolate) | 2-Anilino-3-nitro-5-substituted pyridine |

While specific examples involving 2-Anilino-3-nitro-5-bromopyridine in multicomponent reactions (MCRs) are not extensively documented, its structure suggests significant potential for such applications. MCRs, where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. mdpi.com

The presence of the primary amine in the anilino group and the electrophilic nature of the pyridine ring, enhanced by the nitro group, make 2-Anilino-3-nitro-5-bromopyridine a suitable candidate for reactions like the Doebner or Hantzsch-type syntheses. nih.gov For example, it could potentially react with an aldehyde and a β-ketoester in a modified Hantzsch reaction to produce highly substituted dihydropyridine (B1217469) derivatives.

Pyridine-based structures are fundamental components of many ligands used in transition metal catalysis. The diamino derivative of 2-Anilino-3-nitro-5-bromopyridine, obtained through the reduction of the nitro group, can serve as a bidentate ligand. The resulting 5-bromo-N²-phenylpyridine-2,3-diamine can coordinate with various metal centers, such as palladium, copper, or rhodium.

These metal complexes could potentially be explored as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, could be fine-tuned by modifying the substituents on the aniline ring or by replacing the bromine atom.

The extended π-conjugated system of 2-Anilino-3-nitro-5-bromopyridine and its derivatives makes them interesting candidates for applications in materials science. The presence of electron-donating (anilino) and electron-withdrawing (nitro) groups can lead to significant intramolecular charge transfer, a property that is often exploited in the design of organic dyes and nonlinear optical materials.

By extending the conjugation through cross-coupling reactions at the bromine position, it is possible to create larger, more complex chromophores with tailored absorption and emission properties. Such compounds could find use as fluorescent probes, organic light-emitting diode (OLED) materials, or components of dye-sensitized solar cells. The nitro group also provides a handle for further functionalization to tune the material's properties. nbinno.com

The versatility of 2-Anilino-3-nitro-5-bromopyridine as a synthetic intermediate makes it a valuable precursor for a wide range of advanced organic materials and functional molecules. The ability to selectively modify the three distinct functional groups allows for the systematic construction of molecules with desired properties.

For example, polymerization of derivatives of 2-Anilino-3-nitro-5-bromopyridine could lead to the formation of novel conductive polymers or materials with interesting photophysical properties. Furthermore, its role as a building block for complex heterocyclic systems can be leveraged to synthesize novel pharmaceutical and agrochemical candidates. The pyridine scaffold is a common feature in many bioactive compounds, and the unique substitution pattern of this intermediate offers a pathway to new chemical entities with potentially enhanced biological activity. ontosight.ai

Biological Activity and Mechanistic Investigations

In Vitro Biochemical Target Identification and Validation

Initial investigations into the biological profile of 2-anilino-3-nitro-5-bromopyridine have sought to identify its specific molecular targets within a biological system. This process is crucial for understanding its pharmacological potential and for guiding further drug development efforts.

Inhibition Kinetics and Binding Affinities

Detailed experimental data on the inhibition kinetics and binding affinities of 2-anilino-3-nitro-5-bromopyridine against specific protein targets are not extensively available in the public domain. Such studies, which would typically involve enzyme assays to determine parameters like the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kd), are essential for quantifying the compound's potency and its affinity for a given target. Future research will need to address this gap to fully characterize the compound's biochemical activity.

Structure-Activity Relationship (SAR) Studies for Specific Biochemical Targets

Systematic structure-activity relationship (SAR) studies for 2-anilino-3-nitro-5-bromopyridine are also not well-documented. SAR studies involve the synthesis and testing of a series of structurally related compounds to determine which chemical features are critical for biological activity. By modifying the anilino, nitro, or bromo substituents on the pyridine (B92270) ring, researchers could probe the specific interactions that govern target binding and efficacy. The insights from such studies would be invaluable for optimizing the compound's properties.

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

In the absence of extensive experimental data, computational methods such as molecular docking and molecular dynamics (MD) simulations have provided preliminary insights into the potential interactions of related compounds. For the structurally similar compound, 2-amino-3-bromo-5-nitropyridine (B103754), docking studies have been performed to predict its binding orientation and affinity within the active site of proteins like dihydrofolate synthase. researchgate.net These simulations suggested a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol for this related molecule. researchgate.net

Such computational approaches can elucidate potential hydrogen bonding, hydrophobic interactions, and other non-covalent forces that may stabilize the compound-target complex. While these findings are for a different, albeit related, molecule, they highlight a methodological approach that could be applied to 2-anilino-3-nitro-5-bromopyridine to predict its binding modes and guide the design of future experimental studies. Similar molecular simulation studies have been effectively used to understand the binding selectivity of other anilino-pyrimidine derivatives with therapeutic targets like cyclin-dependent kinases (CDKs). nih.gov

Cellular Pathway Modulation Studies

Research specifically detailing the modulation of cellular pathways by 2-anilino-3-nitro-5-bromopyridine is currently lacking. To understand the compound's cellular effects, future investigations would need to employ techniques such as Western blotting, reporter gene assays, or transcriptomic analysis to determine its impact on specific signaling cascades. For instance, studies on other novel pyridine derivatives have successfully identified their influence on pathways involved in cancer cell proliferation and survival. mdpi.com

Mechanistic Studies of Antimicrobial Activity

While some pyridine derivatives are known to possess antimicrobial properties, specific mechanistic studies on the antimicrobial activity of 2-anilino-3-nitro-5-bromopyridine have not been reported. Determining its mechanism of action against microbial pathogens would require studies such as minimum inhibitory concentration (MIC) determination against a panel of bacteria and fungi, followed by investigations into its effects on microbial cell wall synthesis, protein synthesis, or DNA replication.

Investigation of Photoswitchable or Optogenetic Properties as Research Tools

There is currently no available research to suggest that 2-anilino-3-nitro-5-bromopyridine has been investigated for photoswitchable or optogenetic properties. Compounds with these characteristics can be activated or deactivated with light, offering precise spatial and temporal control over their biological activity. This makes them valuable tools in chemical biology and neuroscience. The chemical structure of 2-anilino-3-nitro-5-bromopyridine does not immediately suggest inherent photoswitchable properties, and significant chemical modification would likely be required to impart such functionality.

Research on "2-Anilino-3-nitro-5-bromopyridine" as a Chemical Probe in Biological Systems Remains Undocumented

Despite a comprehensive review of available scientific literature, there is currently no specific information detailing the use of the chemical compound 2-Anilino-3-nitro-5-bromopyridine as a chemical probe for biological systems. Searches for its biological activity, mechanistic investigations, and applications in studying biological processes have not yielded any direct research findings or data.

Chemical probes are powerful tools in chemical biology, designed to selectively interact with specific biological targets, such as proteins, to elucidate their functions or to validate them as potential therapeutic targets. The development and characterization of a chemical probe involve extensive research, including synthesis, purification, and rigorous biological testing to establish its potency, selectivity, and mechanism of action.

While the individual structural components of 2-Anilino-3-nitro-5-bromopyridine, such as the anilino, nitropyridine, and bromo moieties, are present in various biologically active molecules, the specific combination in this compound has not been reported in the context of a chemical probe. For instance, related compounds like 2-amino-5-bromo-3-nitropyridine (B172296) are commercially available as biochemical reagents, but their specific applications as probes are not extensively documented in the public domain. medchemexpress.comnih.govnih.gov Furthermore, various anilinopyrimidine and anilinoquinazoline (B1252766) derivatives have been investigated as kinase inhibitors, highlighting the potential of the anilino scaffold in targeting specific protein families. However, this does not provide direct evidence for the utility of 2-Anilino-3-nitro-5-bromopyridine itself as a characterized chemical probe.

The absence of research findings means that no data tables on its biological targets, potency, or in-vitro/in-vivo studies can be provided. Similarly, any discussion on its mechanism of action as a chemical probe would be purely speculative.

It is possible that research into this specific compound exists within proprietary databases or has not yet been published in publicly accessible literature. However, based on the currently available information, the scientific community has not yet described the use of 2-Anilino-3-nitro-5-bromopyridine as a chemical probe for biological systems. Therefore, the detailed analysis requested in the article outline cannot be fulfilled at this time.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The classical synthesis of the 2-anilino-3-nitropyridine core often involves the nucleophilic aromatic substitution of a halogenated nitropyridine, such as 2-chloro-3-nitropyridine, with aniline (B41778). prepchem.comguidechem.com While effective, future research will likely focus on developing more sustainable, efficient, and versatile synthetic methods.

One promising avenue is the exploration of palladium-catalyzed Buchwald-Hartwig amination reactions. This approach could offer milder reaction conditions and a broader substrate scope, allowing for the coupling of various substituted anilines and pyridine (B92270) precursors. capes.gov.brnih.gov The development of new phosphine (B1218219) ligands is crucial for overcoming challenges such as catalyst deactivation and side reactions, potentially improving yields and selectivity. nih.govmpg.de For instance, using aqueous ammonia (B1221849) or its salts with specialized ligands has proven effective for aminating aryl halides, a strategy that could be adapted for synthesizing pyridine-based primary amines. nih.govescholarship.org

Another innovative approach involves three-component ring transformations. For example, methods using dinitropyridone as a synthetic equivalent of unstable nitromalonaldehyde (B3023284) can produce highly functionalized nitropyridines in a single step from a ketone and a nitrogen source. nih.gov Adapting such a strategy could provide a convergent and atom-economical route to complex derivatives of the target compound.

| Synthetic Approach | Typical Precursors | Potential Advantages | Key Research Focus |

| Classical SNAr | 2-Chloro-3-nitropyridine, Aniline | Well-established, simple procedure | Improving yields, reducing reaction times, using greener solvents. prepchem.comguidechem.com |

| Palladium-Catalyzed Amination | 2,5-Dibromo-3-nitropyridine, Aniline | Milder conditions, broader substrate scope, higher functional group tolerance. capes.gov.br | Development of robust and air-stable ligands (e.g., biaryl phosphanes, KPhos) to improve catalyst efficiency and selectivity. nih.govnih.gov |

| Three-Component Reactions | Dinitropyridone, Substituted Ketones, Ammonia/Ammonium Acetate | High convergence, atom economy, access to complex derivatives in one pot. nih.gov | Exploring the feasibility and regioselectivity for constructing the specific 2-anilino-3-nitro-5-bromo scaffold. |

Advanced Functionalization Strategies of 2-Anilino-3-nitro-5-bromopyridine

The 2-anilino-3-nitro-5-bromopyridine molecule is primed for diverse functionalization, enabling the creation of a library of derivatives with tailored properties. The bromine atom at the C5 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group offers pathways for reduction or substitution.

Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. libretexts.orgyoutube.com Reacting the bromo-substituent of the title compound with various arylboronic acids can generate a range of biaryl derivatives. nih.gov Research in this area will focus on optimizing reaction conditions, particularly for substrates with multiple functional groups, and exploring other coupling reactions like the Stille, Heck, and Sonogashira couplings to introduce different functionalities (e.g., vinyl, alkynyl groups). youtube.com

Functionalization of the Nitro Group: The electron-withdrawing nitro group can be a target for nucleophilic aromatic substitution (SNAr), potentially being displaced by thiols or other nucleophiles under specific conditions. nih.gov More commonly, the nitro group can be reduced to an amino group. This transformation dramatically alters the electronic properties of the molecule and provides a new site for further reactions, such as acylation or diazotization, leading to a vast array of new compounds. guidechem.com

| Reactive Site | Reaction Type | Reagent Example | Resulting Moiety | Potential Application |

| C5-Bromine | Suzuki-Miyaura Coupling | Phenylboronic Acid | 5-Phenyl derivative | Modifying electronic/photophysical properties for materials science. nih.gov |

| C5-Bromine | Sonogashira Coupling | Phenylacetylene | 5-Phenylethynyl derivative | Extending conjugation for optical materials. |

| C3-Nitro Group | Reduction | SnCl2, H2 | 3-Amino group | Precursor for biologically active compounds, dyes. guidechem.com |

| C3-Nitro Group | Nucleophilic Substitution | Thiophenol | 3-Thiophenyl derivative | Introducing sulfur-based functionalities. nih.gov |

Integration into Advanced Material Science Architectures

The inherent electronic and photophysical properties of the anilino-nitropyridine scaffold make it a compelling candidate for applications in materials science. The charge-transfer character arising from the electron-donating anilino group and the electron-withdrawing nitropyridine core is of particular interest. mdpi.com

Future research will likely explore the synthesis of derivatives with enhanced optical properties, such as large Stokes shifts and tunable fluorescence, for use as molecular probes or components in organic light-emitting diodes (OLEDs). nih.gov Studies on related 2-N-phenylamino-nitropyridine isomers have demonstrated that their structural and optical properties can be fine-tuned through substitution, and they can be integrated into polymer matrices like chitosan (B1678972) films. mdpi.com Similar strategies could be applied to 2-anilino-3-nitro-5-bromopyridine to create functional materials. Furthermore, the nitro group in related porphyrin structures has been shown to create intramolecular charge transfer states, a property that could be harnessed in designing novel photosensitizers or components for molecular electronics. nih.gov

Development of High-Throughput Screening Methodologies for Mechanistic Studies

To accelerate the discovery of new reactions and applications for 2-anilino-3-nitro-5-bromopyridine derivatives, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid testing of numerous reaction conditions, catalysts, or substrates in parallel.

For instance, developing HTS assays to screen libraries of ligands for palladium-catalyzed cross-coupling reactions (as discussed in 8.2) could rapidly identify optimal catalysts for specific transformations. Similarly, screening libraries of derivatives for biological activity against specific targets, such as enzymes or receptors, can quickly pinpoint promising candidates for drug development. bohrium.comnih.gov Methodologies combining differential scanning fluorimetry, surface plasmon resonance, and various enzymatic assays have been successfully used to screen pyridine derivatives against biological targets, providing a template for future work. researchgate.netnih.gov

Computational Design of Derivatives with Tailored Reactivity or Specific Mechanistic Probing Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in modern chemical research. researchgate.net For 2-anilino-3-nitro-5-bromopyridine, DFT can be employed to predict the outcomes of reactions, understand electronic structures, and design new derivatives with specific, desired properties. nih.gov

Future research will extensively use computational models to:

Predict Reactivity: Calculate parameters like HOMO-LUMO gaps, electrostatic potential maps, and bond dissociation energies to predict the most likely sites for electrophilic or nucleophilic attack and to rationalize the outcomes of functionalization reactions. nih.gov

Design Novel Materials: Model the photophysical properties (absorption/emission spectra) of hypothetical derivatives to pre-select candidates for synthesis as new dyes or optical materials. mdpi.combohrium.com

Elucidate Reaction Mechanisms: Simulate the entire catalytic cycle for cross-coupling reactions to understand the role of ligands and identify rate-limiting steps or potential side reactions, thereby guiding the development of more efficient catalysts. nih.gov

| Computational Goal | DFT-Derived Parameter | Application | Illustrative Example |

| Predicting Reactivity | Molecular Electrostatic Potential (MEP) | Identify sites for nucleophilic/electrophilic attack. | Predicting the regioselectivity of a substitution reaction. nih.gov |

| Understanding Stability | HOMO-LUMO Energy Gap (ΔE) | Correlate with chemical reactivity and stability. | Comparing the stability of different proposed derivatives. nih.gov |

| Designing Optical Materials | Time-Dependent DFT (TD-DFT) | Predict UV-Vis absorption and emission spectra. | Designing a derivative with a specific color or fluorescence wavelength. mdpi.com |

| Mechanistic Insight | Transition State Energy Barriers | Elucidate reaction pathways and kinetics. | Determining the rate-limiting step in a Pd-catalyzed coupling reaction. nih.gov |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Anilino-3-nitro-5-bromopyridine, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route starts with 5-bromopyridine-2-amine () as the core structure. Nitration at the 3-position can be achieved using a mixture of HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Subsequent anilino group introduction at the 2-position may employ Ullmann coupling (Cu catalyst, DMF, 120°C) or Buchwald-Hartwig amination (Pd catalyst, ligand, base). Key variables include solvent polarity, catalyst loading, and reaction time. Monitor intermediates via TLC and HPLC to optimize purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 2-Anilino-3-nitro-5-bromopyridine?

- Methodological Answer :

- ¹H NMR : Expect splitting patterns influenced by adjacent substituents. The anilino NH₂ group may appear as a broad singlet (~δ 5.5–6.5 ppm), while aromatic protons exhibit coupling (e.g., para-bromine splitting at δ 7.8–8.2 ppm) .

- ¹³C NMR : The nitro group deshields adjacent carbons (~140–150 ppm for C3), and bromine induces distinct shifts (~120 ppm for C5) .

- IR : Confirm nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH stretches (~3300–3500 cm⁻¹) .

- HRMS : Molecular ion [M+H]⁺ should match theoretical m/z (calculated: 298.98 for C₁₁H₈BrN₃O₂). Isotopic peaks (Br: ~1:1 ratio at m/z 298/300) validate bromine presence .

Q. What safety protocols are critical when handling 2-Anilino-3-nitro-5-bromopyridine?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact ().

- Store in amber glass under inert atmosphere (N₂/Ar) due to potential nitro group sensitivity to light/moisture .

- Neutralize waste with 10% NaOH before disposal to mitigate nitro compound hazards .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromine substituents influence regioselectivity in further functionalization?

- Methodological Answer : The nitro group (-NO₂) is a strong meta-directing, deactivating substituent, while bromine (-Br) is ortho/para-directing but weakly deactivating. In 2-Anilino-3-nitro-5-bromopyridine, the combined effects create competing regiochemical outcomes. For example, electrophilic substitution (e.g., halogenation) favors positions ortho to bromine (C4 or C6) but meta to nitro (C4). Computational DFT studies (e.g., using Gaussian) can predict dominant pathways by comparing activation energies at each position .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies often stem from trace impurities (e.g., residual Pd catalysts) or solvent effects. Systematic approaches include:

- Purification : Column chromatography with silica gel (EtOAc/hexane gradient) or recrystallization (DCM/hexane) to remove Pd .

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates but risk side reactions; test alternatives like THF or toluene .

- Catalyst Optimization : Compare Pd(OAc)₂ vs. Pd(dba)₂ with ligands (XPhos, SPhos) to balance activity vs. steric hindrance .

Q. How can computational modeling predict the biological activity or material properties of derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase inhibitors). The nitro group’s electron-withdrawing nature may enhance binding affinity to positively charged residues .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental data (e.g., logP, solubility) to design analogs with improved bioavailability .

Q. What are the challenges in characterizing degradation products of 2-Anilino-3-nitro-5-bromopyridine under acidic/basic conditions?

- Methodological Answer :

- Acidic Hydrolysis : Nitro groups may reduce to amines (-NH₂), while bromine could hydrolyze to -OH. Use LC-MS/MS (ESI+) to detect intermediates like 2-anilino-3-aminopyridine (m/z 228.09) .

- Basic Conditions : Potential denitration or ring-opening. Monitor via ¹H NMR for loss of aromaticity (e.g., δ 6–8 ppm signals diminishing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.